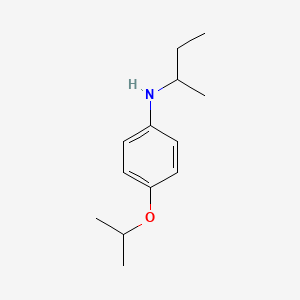

N-(Butan-2-yl)-4-(propan-2-yloxy)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

N-butan-2-yl-4-propan-2-yloxyaniline |

InChI |

InChI=1S/C13H21NO/c1-5-11(4)14-12-6-8-13(9-7-12)15-10(2)3/h6-11,14H,5H2,1-4H3 |

InChI Key |

ZKZZNRLXUQSRSE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC1=CC=C(C=C1)OC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformation Pathways

Strategies for the Construction of Substituted Anilines and Aryl Ethers

The formation of the target molecule relies on fundamental C-N and C-O bond-forming reactions. This section outlines the established chemical principles for the N-alkylation of anilines and the installation of an isopropoxy group onto an aromatic ring.

Methodologies for Installing the Isopropoxy Group on Aromatic Systems

The formation of the aryl ether linkage, specifically an isopropoxy ether, is another critical transformation.

Williamson Ether Synthesis: This classic method remains one of the most common for preparing ethers. nih.gov It involves the reaction of a phenoxide ion with an alkyl halide. To install the isopropoxy group, a substituted 4-aminophenol (B1666318) or 4-nitrophenol would be deprotonated with a base (e.g., sodium hydride, potassium carbonate) to form the phenoxide, which then acts as a nucleophile to displace a halide from an isopropyl halide (e.g., 2-bromopropane). organic-chemistry.org A key consideration for this Sₙ2 reaction is that secondary alkyl halides like 2-bromopropane (B125204) can also undergo a competing E2 elimination reaction, especially with a sterically hindered or strong base, which can reduce the ether yield. organic-chemistry.org

Nucleophilic Aromatic Substitution (SₙAr): This reaction is a viable alternative for creating aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups (e.g., a nitro group) ortho or para to a leaving group (typically a halide). acs.org A nucleophile, such as the isopropoxide ion, can displace the leaving group on the aromatic ring. For example, reacting 4-fluoronitrobenzene with sodium isopropoxide would yield 4-isopropoxynitrobenzene.

Catalytic and Green Approaches: Modern methods seek to improve upon the traditional syntheses. This includes catalytic versions of the Williamson synthesis that can use weaker, more environmentally benign alkylating agents like alcohols or esters at high temperatures. acs.orgorganic-chemistry.org Metal-free arylations using diaryliodonium salts in water have also been developed as a green alternative for forming aryl ethers. acs.org Furthermore, copper- and palladium-catalyzed C-O coupling reactions (a variation of Ullmann or Buchwald-Hartwig etherification) provide powerful routes to aryl ethers from aryl halides and alcohols under milder conditions than traditional methods. nih.gov

Table 2: Comparison of Aryl Ether Synthesis Methods

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Williamson Ether Synthesis | Phenol + Isopropyl Halide | Base (e.g., K₂CO₃, NaH) | Widely applicable, simple | Competing elimination with secondary halides, requires strong base |

| Nucleophilic Aromatic Substitution (SₙAr) | Activated Aryl Halide + Isopropoxide | Polar aprotic solvent (e.g., DMF, DMSO) | Efficient for activated systems | Limited to electron-deficient aromatics |

| Buchwald-Hartwig Etherification | Aryl Halide + Isopropanol | Pd or Cu catalyst, ligand, base | Broad scope, mild conditions, tolerates functional groups | Catalyst cost and sensitivity |

| Green/Catalytic Methods | Phenol + Isopropyl Alcohol/Ester | High temperature or specific catalyst | Uses greener alkylating agents, avoids salt waste | Often requires harsh conditions or specialized catalysts |

Proposed Synthetic Routes to N-(Butan-2-yl)-4-(propan-2-yloxy)aniline

Based on the established methodologies, several synthetic routes to the target compound can be envisioned. These can be broadly categorized as convergent or divergent.

Convergent and Divergent Synthetic Approaches to the Target Compound

A convergent synthesis involves preparing key fragments of the molecule separately before combining them in a final step.

Route A (Convergent): This approach would involve the initial synthesis of 4-isopropoxyaniline (B1293747). This can be achieved by the Williamson ether synthesis starting from 4-aminophenol and 2-bromopropane, or via the etherification of 4-fluoronitrobenzene followed by reduction of the nitro group to an amine. The resulting 4-isopropoxyaniline would then be N-alkylated using butan-2-one via reductive amination to yield the final product. This is often a preferred route as reductive amination is highly selective for mono-alkylation.

Route B (Convergent): An alternative convergent route involves the initial synthesis of N-sec-butylaniline. This can be prepared by the reductive amination of aniline (B41778) with butan-2-one. rsc.org The subsequent step would be the introduction of the isopropoxy group. This is more challenging, as direct etherification of the para-position is not straightforward. A potential pathway could involve para-nitration of N-sec-butylaniline, followed by reduction to the amine, diazotization, hydrolysis to the phenol, and finally Williamson ether synthesis. This multi-step sequence makes it less efficient than Route A.

A divergent synthesis begins with a common starting material that is then elaborated in different ways to install the required functional groups.

Route C (Divergent): A practical divergent approach would start with 4-aminophenol. One pathway would involve first protecting the amine, then performing the Williamson ether synthesis to install the isopropoxy group, deprotecting the amine, and finally performing reductive amination with butan-2-one. A second pathway from 4-aminophenol would involve first performing the N-alkylation (e.g., reductive amination), and then performing the O-alkylation. The order of these steps would be critical to avoid competing side reactions (e.g., O-alkylation vs. N-alkylation).

Stereochemical Considerations for the Butan-2-yl Moiety in Synthesis

The butan-2-yl group contains a stereocenter, meaning the target compound can exist as a pair of enantiomers, (R)-N-(butan-2-yl)-4-(propan-2-yloxy)aniline and (S)-N-(butan-2-yl)-4-(propan-2-yloxy)aniline. The synthetic strategy will determine the stereochemical outcome.

Racemic Synthesis: If the synthesis begins with racemic starting materials, such as racemic 2-bromobutane or butan-2-one, the final product will be a racemic mixture of the two enantiomers. Most standard N-alkylation methods, including reductive amination with an achiral reducing agent and direct alkylation, will produce a racemic product from achiral precursors.

Stereoselective Synthesis: To obtain an enantiomerically pure or enriched product, a stereoselective approach is necessary. This can be achieved in several ways:

Chiral Starting Materials: The most direct method is to use an enantiomerically pure starting material. For instance, reacting 4-isopropoxyaniline with enantiopure (R)-2-bromobutane or (S)-2-bromobutane would proceed with inversion of configuration at the stereocenter via an Sₙ2 mechanism to yield the corresponding (S) or (R) product, respectively. Similarly, starting with optically pure (R)- or (S)-2-butanol in a hydrogen-borrowing catalytic reaction can transfer the chirality to the final product. google.com

Chiral Auxiliaries: A chiral auxiliary, such as a derivative of tert-butanesulfinamide, can be attached to the aniline nitrogen. alfa-chemistry.com Subsequent alkylation would proceed diastereoselectively, and removal of the auxiliary would yield the enantiomerically enriched secondary amine.

Asymmetric Reduction: In a reductive amination approach, the imine formed from 4-isopropoxyaniline and butan-2-one could be reduced with a chiral reducing agent or under the influence of a chiral catalyst to produce one enantiomer in excess.

Catalytic and Green Chemistry Approaches in Analogous Aniline and Ether Syntheses

Incorporating principles of green chemistry into the synthesis is a key consideration for modern organic chemistry. researchgate.net

Catalytic N-Alkylation: As mentioned, using alcohols like butan-2-ol instead of alkyl halides for the N-alkylation is a greener approach. Cobalt-catalyzed alkylations using syngas as a reducing agent represent a move towards using readily available feedstocks. rsc.org Another green strategy involves using deep eutectic solvents (DESs) as sustainable media for the alkylation of anilines with allylic alcohols, a principle that could be extended to other alcohols. nih.gov

Green Etherification: For the C-O bond formation, the catalytic Williamson ether synthesis (CWES) at high temperatures allows the use of greener alkylating agents like isopropyl alcohol or isopropyl esters, avoiding the formation of salt byproducts. organic-chemistry.org Metal-free methods, such as the arylation of alcohols with diaryliodonium salts in water, also offer a significant environmental advantage over traditional methods requiring organic solvents and metal catalysts. acs.org Dual photoredox/nickel catalysis has also emerged as a mild method for constructing certain aryl ethers. researchgate.net

A proposed green synthesis of the target compound could therefore involve the copper-catalyzed coupling of 4-aminophenol with isopropyl alcohol, followed by a cobalt-catalyzed hydrogen-borrowing N-alkylation with butan-2-ol. This pathway would maximize atom economy and utilize safer, more sustainable reagents compared to traditional stoichiometric methods.

Derivativatization Reactions and Functional Group Transformations of the this compound Framework

The molecular architecture of this compound, featuring a secondary aniline nitrogen, an electron-rich aromatic ring, and an isopropoxy group, offers multiple sites for chemical modification. These sites allow for a range of derivatization reactions and functional group transformations, enabling the synthesis of diverse analogues with potentially varied chemical and physical properties. The reactivity of the molecule is largely governed by the interplay of the electronic effects of the strong electron-donating amino and isopropoxy groups and the steric hindrance imparted by the bulky sec-butyl and isopropyl substituents.

The secondary amine functionality is a key site for derivatization, allowing for reactions such as N-alkylation, N-acylation, and N-nitrosation.

N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom makes it nucleophilic, readily reacting with electrophiles. Further alkylation with alkyl halides can convert the secondary amine into a tertiary amine or even a quaternary ammonium salt. nih.gov Acylation with acyl chlorides or acid anhydrides in the presence of a base yields the corresponding N-substituted amides. These reactions are fundamental in synthetic organic chemistry for introducing new functional groups or protective groups.

N-Nitrosation: Secondary amines, including N-alkylated anilines, react with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form N-nitrosamines. A study on the regioselective nitration of N-alkyl anilines using tert-butyl nitrite also highlights the formation of N-nitroso N-alkyl nitroanilines as stable intermediates. researchgate.net This reaction proceeds efficiently and can be a precursor to other functional groups. For instance, the N-nitroso group can be removed under specific conditions to regenerate the amine or can be involved in further transformations. researchgate.net

Oxidation: The aniline nitrogen is susceptible to oxidation. Depending on the oxidant and reaction conditions, various products can be formed, such as nitroso or nitrile derivatives.

Table 1: Selected Reactions at the Aniline Nitrogen Center

| Reaction Type | Reagent(s) | Typical Conditions | Expected Product |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | N-(Butan-2-yl)-N-methyl-4-(propan-2-yloxy)aniline |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | N-Acetyl-N-(butan-2-yl)-4-(propan-2-yloxy)aniline |

| N-Nitrosation | NaNO₂, aq. HCl | 0-5 °C | N-Nitroso-N-(butan-2-yl)-4-(propan-2-yloxy)aniline |

The benzene (B151609) ring, activated by two potent electron-donating groups, is highly susceptible to electrophilic substitution, while nucleophilic substitution requires significant modification of the ring's electronic character.

Electrophilic Aromatic Substitution (EAS): The N-(butan-2-yl)amino group and the 4-(propan-2-yloxy) group are both strong activating, ortho-, para-directing groups. lkouniv.ac.in Since they are positioned para to each other, their activating effects are synergistic, strongly directing incoming electrophiles to the positions ortho to each substituent (positions 2, 3, 5, and 6). The amino group is generally a more powerful activator than the alkoxy group. ijrar.org Consequently, substitution is electronically favored at positions 2 and 6 (ortho to the amino group). However, the steric bulk of the sec-butyl group may hinder the approach of the electrophile to these positions, potentially leading to a mixture of products or favoring substitution at positions 3 and 5 (ortho to the isopropoxy group). Common EAS reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br₂ in the presence of a Lewis acid catalyst (or without a catalyst due to the high activation of the ring). masterorganicchemistry.com

Nitration: Addition of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comminia.edu.eg The powerful activating nature of the aniline may lead to oxidation or polysubstitution, requiring mild conditions.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Reactions: Alkylation or acylation of the ring using an alkyl halide or acyl halide with a Lewis acid catalyst like AlCl₃. lkouniv.ac.inmasterorganicchemistry.com The presence of the basic nitrogen atom can complicate these reactions by coordinating with the Lewis acid catalyst, often requiring protection of the amino group.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent(s) | Expected Major Product(s) |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 2-Bromo-N-(butan-2-yl)-4-(propan-2-yloxy)aniline and/or 3-Bromo-N-(butan-2-yl)-4-(propan-2-yloxy)aniline |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-N-(butan-2-yl)-4-(propan-2-yloxy)aniline and/or 3-Nitro-N-(butan-2-yl)-4-(propan-2-yloxy)aniline |

| Acylation | CH₃COCl, AlCl₃ | 2-Acetyl-N-(butan-2-yl)-4-(propan-2-yloxy)aniline and/or 3-Acetyl-N-(butan-2-yl)-4-(propan-2-yloxy)aniline |

Nucleophilic Aromatic Substitution (NAS): Direct nucleophilic aromatic substitution on the this compound framework is generally not feasible. scranton.edu NAS reactions typically require an aromatic ring that is electron-deficient and possesses a good leaving group. libretexts.orgscribd.com The target molecule's ring is highly electron-rich due to the two electron-donating substituents. For a NAS reaction to occur, the ring would need to be substantially modified, for instance, by the introduction of one or more strong electron-withdrawing groups (such as a nitro group via EAS) ortho or para to a suitable leaving group (like a halide). libretexts.orgscribd.com The reaction then proceeds through an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgnih.gov

The isopropoxy group is relatively stable but can be transformed, primarily through ether cleavage.

Ether Cleavage: Aryl ethers can be cleaved by treatment with strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). In the case of this compound, the reaction involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. Cleavage can occur at either the aryl-oxygen bond or the isopropyl-oxygen bond. Due to the high strength of the sp² C-O bond and the stability of the secondary carbocation that can be formed from the isopropyl group, the cleavage of the isopropyl-oxygen bond is the more probable pathway. This transformation would yield 4-(N-(butan-2-yl)amino)phenol and 2-halopropane as the products.

Table 3: Transformation of the Isopropoxy Substituent

| Reaction Type | Reagent(s) | Typical Conditions | Expected Products |

|---|---|---|---|

| Ether Cleavage | HBr (concentrated) | Heat | 4-(N-(butan-2-yl)amino)phenol and 2-Bromopropane |

| Ether Cleavage | HI (concentrated) | Heat | 4-(N-(butan-2-yl)amino)phenol and 2-Iodopropane |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

High-Resolution Proton (¹H NMR) and Carbon (¹³C NMR) Analysis

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For N-(Butan-2-yl)-4-(propan-2-yloxy)aniline, distinct signals would be expected for the aromatic protons, the N-H proton, and the protons of the sec-butyl and isopropyl groups. The integration of these signals would correspond to the number of protons in each environment. docbrown.infochegg.com The splitting patterns (e.g., singlets, doublets, triplets, multiplets), governed by the n+1 rule, would reveal the number of adjacent, non-equivalent protons. docbrown.info

¹³C NMR: The carbon-13 NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule. Each unique carbon atom in the aromatic ring, the sec-butyl group, and the isopropyl group would produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization (sp², sp³) and its bonding environment, such as being attached to an oxygen or nitrogen atom. doi.org

Predicted NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic C-H | ~6.5-7.0 | ~115-120 |

| Aromatic C-N | - | ~140-145 |

| Aromatic C-O | - | ~150-155 |

| N-H | Variable, ~3.5-4.5 | - |

| CH (sec-butyl, N-linked) | ~3.3-3.7 | ~50-55 |

| CH₂ (sec-butyl) | ~1.4-1.6 | ~29-33 |

| CH₃ (sec-butyl, terminal) | ~0.9-1.0 | ~10-12 |

| CH₃ (sec-butyl, adjacent to CH) | ~1.1-1.3 | ~15-20 |

| CH (isopropyl, O-linked) | ~4.3-4.6 | ~70-75 |

| CH₃ (isopropyl) | ~1.2-1.4 | ~20-25 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign the ¹H and ¹³C signals and elucidate the complete molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to trace the connectivity within the sec-butyl and isopropyl groups and to determine the substitution pattern on the aromatic ring by showing correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. This powerful technique would be used to unambiguously assign each carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule, for instance, by showing a correlation from the N-H proton to the carbons of the sec-butyl group and the aromatic ring, and from the isopropyl CH proton to the aromatic C-O carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected by bonds. This would help to confirm the spatial arrangement of the substituents on the aniline (B41778) ring.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" and identifying the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to its vibrational modes. Key absorptions expected for this compound would confirm the presence of its characteristic functional groups.

Expected FT-IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | ~3350-3450 | Secondary Amine |

| Aromatic C-H Stretch | ~3000-3100 | Aromatic Ring |

| Aliphatic C-H Stretch | ~2850-2970 | sec-Butyl & Isopropyl Groups |

| Aromatic C=C Stretch | ~1500-1600 | Aromatic Ring |

| C-O-C Asymmetric Stretch | ~1200-1250 | Aryl-Alkyl Ether |

| C-N Stretch | ~1250-1350 | Aromatic Amine |

Raman Spectroscopy for Complementary Vibrational Mode Assignment

Raman spectroscopy provides information complementary to FT-IR. It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds (like C-O and N-H), Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations, such as the C=C stretching in the aromatic ring. The symmetric vibrations of the benzene (B151609) ring would be expected to produce strong signals in the Raman spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (Molecular Formula: C₁₃H₂₁NO), the molecular weight is approximately 191.31 g/mol . evitachem.com

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight. The molecule would then fragment in predictable ways, providing further structural evidence.

Expected Fragmentation Patterns:

Loss of an ethyl group: A significant fragment could result from the cleavage of the sec-butyl group, leading to the loss of a C₂H₅ radical (29 Da).

Loss of a propyl group: Cleavage alpha to the ether oxygen could lead to the loss of a propyl radical (43 Da).

Benzylic-type cleavage: Cleavage of the bond between the nitrogen and the sec-butyl group would be a common fragmentation pathway for N-alkyl anilines.

McLafferty rearrangement: If applicable, this rearrangement could also contribute to the fragmentation pattern.

The analysis of these fragments helps to piece together the structure of the parent molecule, confirming the identity and arrangement of the alkyl substituents on the aniline core. govinfo.gov

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule. numberanalytics.com In an MS/MS experiment, a specific ion—typically the protonated molecular ion, [M+H]⁺—is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, producing a fragmentation pattern that provides detailed insights into the molecule's connectivity. nih.govnih.gov

While specific experimental MS/MS data for this compound is not available, its fragmentation pathways can be predicted based on established chemical principles. youtube.com The most likely fragmentation points are the bonds adjacent to the nitrogen atom (alpha-cleavage) and the ether linkage, due to the stability of the resulting carbocations and radical species. youtube.com

Key predicted fragmentation pathways for the [M+H]⁺ ion (m/z 208.17) include:

Loss of the butan-2-yl group: Cleavage of the N-C(butyl) bond would result in the loss of a butan-2-yl radical, leading to a stable resonance-delocalized fragment ion.

Loss of propene: A McLafferty-type rearrangement can lead to the neutral loss of propene from the isopropoxy group.

Cleavage of the ether bond: Scission of the aryl-O bond or the O-C(isopropyl) bond can generate characteristic fragment ions.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Formula | Neutral Loss |

|---|---|---|---|

| 208.17 | 151.10 | [C₉H₁₃NO]⁺ | Loss of C₄H₈ (Butene) |

| 208.17 | 166.14 | [C₁₀H₁₆NO]⁺ | Loss of C₃H₆ (Propene) |

| 208.17 | 136.11 | [C₉H₁₄N]⁺ | Loss of C₄H₄O (from rearrangement) |

| 208.17 | 110.09 | [C₆H₈NO]⁺ | Loss of C₇H₁₃ (Heptenyl radical) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. thepharmajournal.com It provides precise data on atomic coordinates, bond lengths, bond angles, and torsional angles, which are fundamental to understanding a molecule's structure and reactivity. rigaku.comimprovedpharma.com

Single Crystal X-ray Diffraction (SC-XRD) for Precise Atomic Coordinates and Bond Parameters

Single Crystal X-ray Diffraction (SC-XRD) analysis involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. excillum.com This pattern is directly related to the crystal's internal lattice structure and the arrangement of atoms within the unit cell. acs.org Successful structure determination yields a complete and unambiguous model of the molecule's three-dimensional geometry. crystalpharmatech.com

A search of the available scientific literature and crystallographic databases did not yield a solved crystal structure for this compound. Therefore, experimental crystallographic parameters are not available. The table below is presented as a template for the data that would be obtained from a successful SC-XRD experiment.

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z (molecules per unit cell) | Data not available |

Analysis of Molecular Conformation and Supramolecular Interactions in the Crystal Lattice

The analysis of a crystal structure extends beyond the geometry of a single molecule to include the study of intermolecular interactions that govern how molecules pack in the crystal lattice. numberanalytics.com These non-covalent interactions, such as hydrogen bonds and π-π stacking, define the supramolecular chemistry of the compound. numberanalytics.commdpi.com

Although a crystal structure is not available for this compound, its potential molecular conformation and supramolecular interactions can be predicted based on its functional groups.

Supramolecular Interactions:

Hydrogen Bonding: The secondary amine (N-H) is a classic hydrogen bond donor. It would likely form hydrogen bonds with suitable acceptors on neighboring molecules, such as the ether oxygen atom (N-H···O) or the nitrogen atom of another aniline molecule (N-H···N). nih.govnih.gov

π-π Stacking: The electron-rich aromatic rings are capable of engaging in π-π stacking interactions, which are crucial for the stabilization of many crystal structures containing aromatic moieties. youtube.com These interactions typically occur in an offset, parallel-displaced arrangement.

| Interaction Type | Potential Groups Involved | Description |

|---|---|---|

| Hydrogen Bonding | N-H (donor) with O-ether or N-amine (acceptor) | A directional interaction expected to be a primary driver of the crystal packing. |

| π-π Stacking | Aromatic rings | Attraction between the π-systems of adjacent phenyl rings, likely in an offset fashion. |

| Hydrophobic / Van der Waals | Butan-2-yl and Propan-2-yloxy chains | Non-specific attractive forces contributing to efficient space-filling in the crystal lattice. |

Theoretical and Computational Chemistry Investigations

Electronic Structure and Molecular Geometry Calculations

The foundation of a computational investigation is the accurate determination of the molecule's most stable three-dimensional structure and its electronic properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing computational cost with high accuracy for determining the electronic structure of molecules. This method is used to find the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. For aniline (B41778) derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov

For instance, studies on related N-aryl amides have shown that DFT optimization, starting from an experimental crystal structure, can reliably reproduce geometric parameters. nih.gov Calculated bond lengths are often found to be slightly longer than those from X-ray crystallography, as the theoretical model typically represents an isolated molecule in the gas phase or in a solvent continuum, free from the packing forces present in a solid crystal lattice. nih.gov The inclusion of substituent groups like the bulky sec-butyl and isopropoxy groups in N-(Butan-2-yl)-4-(propan-2-yloxy)aniline would significantly influence the pyramidalization at the nitrogen atom and the orientation of the alkyl chains, all of which can be precisely modeled with DFT. capes.gov.br

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation (XC) functional and the basis set. The XC functional approximates the complex many-electron interactions, while the basis set is the set of mathematical functions used to build the molecular orbitals.

Commonly employed XC functionals for organic molecules include B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and CAM-B3LYP, a long-range corrected functional that is particularly effective for calculating electronic transition energies. nih.govrdd.edu.iqrsc.org The choice of basis set determines the flexibility the electrons have to distribute in space. Pople-style basis sets like 6-31G(d) and 6-311++G(d,p) are widely used. nih.govasianpubs.org The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electronic distribution in molecules with heteroatoms and potential for hydrogen bonding. researchgate.netasianpubs.org

Validation of the chosen method is often achieved by comparing calculated properties, such as vibrational frequencies or geometric parameters, with available experimental data for the same or closely related compounds. asianpubs.orgasianpubs.org A good agreement between theoretical and experimental values lends confidence to the predictive power of the computational model. materialsciencejournal.orgmaterialsciencejournal.org

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors

The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron. The LUMO is the orbital that most readily accepts an electron. The energy of the HOMO (EHOMO) is related to the ionization potential, while the energy of the LUMO (ELUMO) is related to the electron affinity.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical descriptor of molecular reactivity and stability. rdd.edu.iqchemrevlett.com A large energy gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more polarizable and more chemically reactive.

For this compound, the electron-donating nature of the isopropoxy and amino groups would be expected to raise the energy of the HOMO, while the LUMO would likely be distributed over the aromatic ring. Computational studies on similar molecules provide insight into the typical energy ranges for these orbitals.

Table 1: Representative Frontier Molecular Orbital Data for an Aniline Derivative Data based on a representative substituted aniline derivative calculated at the CAM-B3LYP/6-311G(d,p) level of theory.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.98 |

| ELUMO | -0.85 |

| HOMO-LUMO Gap (ΔE) | 5.13 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue regions indicate areas of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack.

Green regions represent areas with a neutral or near-zero potential.

For this compound, the MEP surface would be expected to show a region of high electron density (red) around the nitrogen and oxygen atoms due to their lone pairs of electrons, making them sites for hydrogen bonding and electrophilic attack. The hydrogen atom of the N-H group would likely appear as a region of positive potential (blue), indicating its acidic character. Such analyses are crucial in understanding intermolecular interactions. researchgate.net

Vibrational Frequency Analysis and Correlation with Experimental Spectroscopic Data

Computational vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic positions, one can determine the frequencies and intensities of the fundamental vibrational modes.

These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity in the calculation and basis set limitations. To improve accuracy, the calculated frequencies are typically multiplied by a scaling factor, which is specific to the level of theory used. asianpubs.orgasianpubs.org For the B3LYP functional, scaling factors are well-established and provide excellent agreement with experimental spectra. asianpubs.orgmaterialsciencejournal.org

This correlation allows for a detailed assignment of the bands observed in experimental IR and Raman spectra. For this compound, key vibrational modes would include N-H stretching, C-N stretching, C-O-C ether linkages, and various aromatic C-H and C=C vibrations. materialsciencejournal.org

Table 2: Representative Calculated vs. Experimental Vibrational Frequencies for Aniline-Type Modes Data compiled from studies on aniline and its derivatives. Frequencies are in cm⁻¹.

| Vibrational Mode Assignment | Typical Calculated Frequency (cm⁻¹) | Typical Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric) | ~3502 | ~3508 |

| N-H Stretch (symmetric) | ~3408 | ~3422 |

| Aromatic C-H Stretch | ~3048 | ~3045 |

| N-H Bending (Scissoring) | ~1620 | ~1618 |

| Aromatic C=C Stretch | ~1500 | ~1505 |

| C-N Stretch | ~1265 | ~1282 |

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA) for Electron Delocalization and Atomic Charges

Natural Bond Orbital (NBO) analysis is a fundamental computational method that translates the complex, delocalized molecular wave function into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.dewikipedia.orgq-chem.com This approach allows for a detailed examination of electron density distribution, hybridization, and the stabilizing effects of electron delocalization.

Natural Population Analysis (NPA) is an integral part of NBO analysis that provides a more robust calculation of atomic charges compared to other methods like Mulliken population analysis. q-chem.com For this compound, NPA would assign partial charges to each atom, offering insights into the molecule's electrostatic potential. It would be expected that the nitrogen and oxygen atoms would exhibit negative charges due to their higher electronegativity, while the adjacent carbon and hydrogen atoms would carry partial positive charges.

A key feature of NBO analysis is the investigation of donor-acceptor interactions, which quantify the extent of electron delocalization from filled (donor) NBOs to empty (acceptor) NBOs. uni-muenchen.dewikipedia.org In the case of this compound, significant delocalization interactions would likely be observed. For instance, the lone pair on the nitrogen atom could donate electron density into the antibonding π* orbitals of the benzene (B151609) ring, and similarly, the oxygen lone pairs of the propan-2-yloxy group could participate in such resonance effects. The energy associated with these interactions, calculated via second-order perturbation theory, provides a quantitative measure of their stabilizing effect on the molecule.

Expected NBO Analysis Findings for this compound:

| Donor NBO (Lewis-type) | Acceptor NBO (Non-Lewis type) | Estimated Stabilization Energy E(2) (kcal/mol) |

| Nitrogen lone pair (LP_N) | π(C-C) of the aniline ring | High |

| Oxygen lone pair (LP_O) | π(C-C) of the aniline ring | Moderate to High |

| C-H σ bonds | Vicinal C-C σ* antibonds | Low |

Note: This table is illustrative and based on general principles of NBO analysis for similar aniline derivatives. Actual values would require specific quantum chemical calculations.

Analysis of Non-Covalent Interactions and Intermolecular Forces

The behavior of this compound in the condensed phase is governed by a network of non-covalent interactions. Understanding these forces is crucial for predicting its physical properties and how it interacts with other molecules.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govresearchgate.netnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. For this compound, red spots on the dnorm surface would indicate potential hydrogen bonding interactions, likely involving the N-H group as a donor and the oxygen atom as an acceptor.

Complementary to the Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts. nih.govresearchgate.net By decomposing the Hirshfeld surface, these plots show the relative contribution of various interactions, such as H···H, C···H, O···H, and N···H contacts. For a molecule with prominent alkyl groups like this compound, a significant percentage of the surface would be associated with H···H contacts, indicative of van der Waals forces. The presence of the N-H and C=O groups would also lead to distinct features in the fingerprint plot corresponding to hydrogen bonds.

Anticipated Contributions to the Hirshfeld Surface for this compound:

| Interaction Type | Expected Contribution |

| H···H | High |

| C···H/H···C | Significant |

| O···H/H···O | Moderate |

| N···H/H···N | Moderate |

Note: This table represents expected trends for a molecule with the given functional groups. Precise percentages are dependent on the actual crystal packing.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density topology to characterize chemical bonds and non-covalent interactions. researchgate.netnih.govwiley-vch.de A key element of QTAIM is the bond critical point (BCP), a point of minimum electron density between two interacting atoms.

The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP allow for the classification of interactions. For covalent bonds within this compound, such as C-C, C-N, and C-O bonds, one would expect high ρ values and a negative ∇²ρ, indicative of shared-shell interactions. Conversely, for non-covalent interactions like hydrogen bonds (N-H···O) and van der Waals contacts, the ρ values would be significantly lower, and the ∇²ρ values would be positive, characteristic of closed-shell interactions. researchgate.netwiley-vch.de QTAIM analysis would thus provide a detailed map of the bonding network, confirming the presence and nature of the intermolecular forces suggested by Hirshfeld analysis.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While NBO, Hirshfeld, and QTAIM analyses are typically performed on static structures, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time. nih.govnih.gov By simulating the motion of atoms and molecules, MD can reveal the conformational landscape and the influence of solvent on the molecule's structure and behavior.

An MD simulation of this compound would show the flexibility of the butan-2-yl and propan-2-yloxy side chains. The simulation would track the torsional angles of these groups, revealing the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might adapt its shape to fit into a binding site or interact with its environment.

Furthermore, by performing simulations in different solvents, the effect of the environment on the conformational preferences and intermolecular interactions can be studied. For example, in a polar solvent, conformations that maximize the exposure of the polar N-H and ether groups might be favored. The radial distribution functions calculated from the simulation would provide detailed information about the solvation shell, showing how solvent molecules arrange themselves around the solute.

Chemical Reactivity and Reaction Mechanism Studies

Investigation of Nucleophilic Aromatic Substitution (SNAr) Pathways at the Aryl Ether Linkage

Nucleophilic aromatic substitution (SNAr) is a key reaction class for aryl ethers. masterorganicchemistry.comlibretexts.orgkhanacademy.org In the context of N-(Butan-2-yl)-4-(propan-2-yloxy)aniline, the aryl ether linkage could potentially undergo SNAr, where the isopropoxy group acts as a leaving group. However, the success of such a reaction is highly dependent on the activation of the aromatic ring. nih.gov

Generally, SNAr reactions require the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.org These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.com In this compound, the N-sec-butylamino group is an electron-donating group (EDG), which deactivates the ring towards nucleophilic attack. Therefore, direct SNAr at the aryl ether linkage under standard conditions is expected to be unfavorable.

For SNAr to occur at the C-O bond of the isopropoxy group, the aniline (B41778) nitrogen would likely need to be modified or participate in a way that alters its electronic influence. For instance, conversion of the amine to a strongly electron-withdrawing group could activate the ring for SNAr.

Role of Electronic and Steric Effects of Substituents on Reaction Kinetics and Thermodynamics

The reactivity of this compound is significantly influenced by the electronic and steric properties of its N-sec-butyl and 4-isopropoxy substituents.

Electronic Effects: The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring. chemistrysteps.com The 4-isopropoxy group is also an activating, ortho-, para-directing group. The combined electron-donating effects of these two groups make the aromatic ring electron-rich and thus highly susceptible to electrophilic attack. Conversely, these electron-donating properties make the ring less susceptible to nucleophilic aromatic substitution.

Steric Effects: The sec-butyl group attached to the nitrogen atom and the isopropoxy group at the para position introduce considerable steric bulk. wikipedia.org This steric hindrance can influence the regioselectivity of reactions by blocking access to certain positions on the aromatic ring. For instance, in reactions targeting the ortho positions, the bulky substituents may hinder the approach of reagents. wikipedia.orgrsc.org Quantum chemical calculations have shown that for SN2 reactions, increased steric bulk in substituents does not necessarily increase steric repulsion in the transition state but can weaken electrostatic attraction and orbital interactions, thereby affecting the activation barrier. nih.gov In reactions involving the aniline nitrogen, the sec-butyl group can sterically hinder the approach of electrophiles or catalysts. rsc.org

Catalyst-Mediated Reactions Involving the Aniline Moiety

The aniline moiety of this compound is a versatile functional group for various catalyst-mediated reactions, particularly for the formation of C-N and C-O bonds.

Copper-Catalyzed Cyclization and Coupling Reactions with Aniline Derivatives

Copper-catalyzed reactions are widely employed for C-N bond formation. rsc.orgresearchgate.net These reactions, often referred to as Ullmann-type couplings, are effective for the arylation of amines. nih.gov In the context of this compound, copper catalysis could be utilized for further functionalization of the aniline nitrogen or for coupling reactions at the aromatic ring. For instance, copper-catalyzed intramolecular cyclization of appropriately substituted aniline derivatives can lead to the formation of heterocyclic structures. rsc.org The use of ligands such as l-proline (B1679175) can promote copper-catalyzed N-arylation reactions under milder conditions. researchgate.net

Recent advancements have shown that photoinduced, copper-catalyzed enantioconvergent alkylations of anilines with racemic tertiary electrophiles are possible, offering a pathway to synthesize chiral amines with high enantioselectivity. nih.gov

Exploration of Other Transition Metal Catalysis in C-N and C-O Bond Formation

Besides copper, other transition metals like palladium, rhodium, and nickel are extensively used in C-N and C-O bond-forming reactions. nih.govresearchgate.net

Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides or triflates. nih.gov This methodology could be applied to synthesize this compound or to further functionalize it.

Nickel-catalyzed cross-coupling reactions have emerged as a valuable alternative, particularly for the activation of less reactive C-O bonds in aryl ethers. acs.org This could be relevant for transformations involving the isopropoxy group of the target molecule.

Rhodium-catalyzed reactions have also been developed for the synthesis of substituted anilines and for oxidative cross-coupling reactions between aniline derivatives. rsc.org

The choice of catalyst and ligand system is crucial for achieving high efficiency and selectivity in these transformations. rsc.org

Mechanistic Elucidation of Novel Transformations Utilizing the Aniline and Ether Functionalities

The dual presence of aniline and ether functionalities in this compound allows for the design of novel transformations that leverage the reactivity of both groups. Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), are crucial for understanding the pathways of these reactions. uj.edu.pl

For example, a reaction could be designed where the aniline nitrogen acts as an internal nucleophile or directing group to facilitate a transformation at another part of the molecule, potentially involving the ether linkage. Mechanistic studies on related systems, such as the ruthenium-catalyzed deaminative coupling of anilines, have revealed complex reaction pathways involving multiple catalytic cycles. researchgate.net Similarly, mechanistic investigations into the cyclizative rearrangement of anilines have identified key intermediates and stereodetermining steps. nih.gov

Understanding the reaction mechanism allows for the optimization of reaction conditions and the rational design of new synthetic methodologies.

Regioselectivity and Stereoselectivity in Syntheses and Transformations

Regioselectivity: In electrophilic aromatic substitution reactions of this compound, the regiochemical outcome is governed by the directing effects of the N-sec-butylamino and 4-isopropoxy groups. Both are ortho-, para-directing. Since the para position is occupied by the isopropoxy group, electrophilic attack is expected to occur at the positions ortho to the amino group. The steric bulk of the sec-butyl and isopropoxy groups can also influence the regioselectivity, potentially favoring substitution at the less hindered ortho position. nih.govnih.govyoutube.com

Stereoselectivity: The N-sec-butyl group contains a chiral center, making this compound a chiral molecule. This chirality can influence the stereochemical outcome of reactions. nih.govnih.gov

Substrate-controlled stereoselectivity: The existing stereocenter can direct the formation of new stereocenters, leading to diastereomeric products in unequal ratios.

Reagent-controlled stereoselectivity: The use of chiral reagents or catalysts can lead to enantioselective transformations. ethz.chnih.gov For example, asymmetric synthesis of amines can be achieved through nickel-catalyzed enantioconvergent substitution reactions. nih.gov The use of chiral auxiliaries is another common strategy to induce stereoselectivity. researchgate.net

The development of stereoselective syntheses and transformations is a major focus in modern organic chemistry, and the chiral nature of this compound makes it an interesting substrate for such studies. acs.org

Potential Applications in Advanced Chemical Research

Utility as Versatile Precursors and Building Blocks in Complex Molecule Synthesis

N-substituted anilines are fundamental building blocks in organic synthesis, valued for their role in constructing more complex molecular architectures. The nitrogen atom's nucleophilicity, tempered by the electronic effects of the aromatic ring and its substituents, allows for a variety of chemical transformations. quora.com

N-(Butan-2-yl)-4-(propan-2-yloxy)aniline, identified by its CAS number 1152501-65-9, can serve as a crucial intermediate. The secondary amine functionality can undergo further alkylation, acylation, or be incorporated into heterocyclic systems. The isopropoxy group at the para position is a key feature, acting as an electron-donating group that can influence the regioselectivity of electrophilic aromatic substitution reactions. For instance, related 3-isopropoxyaniline (B150228) is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The synthesis of such N-alkylanilines can be achieved through methods like the nucleophilic substitution reaction between a corresponding aniline (B41778) and an alkyl halide. evitachem.com More advanced, catalyst-driven methods, such as those employing palladium or nickel, have been developed to facilitate C-N cross-coupling with greater efficiency and selectivity. evitachem.com

The general reactivity of N-alkylanilines makes them suitable for producing a range of compounds. For example, they can be oxidized to form nitroso or nitro derivatives or reduced to other amine derivatives. evitachem.com The aromatic ring itself is amenable to electrophilic substitution, allowing for the introduction of additional functional groups. evitachem.com This versatility makes compounds like this compound valuable starting materials for generating libraries of molecules for screening in drug discovery and materials science.

A general synthesis approach for a related compound, N-(sec-butyl)-4-methoxyaniline, involves the reaction of 4-methoxyaniline with sec-butyl bromide. evitachem.com This highlights a common synthetic route for this class of compounds.

| Method | Reactants | Catalyst/Reagents | General Conditions |

|---|---|---|---|

| Nucleophilic Substitution | Aniline derivative, Alkyl halide | Base (e.g., K₂CO₃, NaOH) | Heating in a suitable solvent |

| Reductive Amination | Aniline derivative, Ketone/Aldehyde | Reducing agent (e.g., NaBH₃CN) | Acidic or neutral pH |

| Buchwald-Hartwig Amination | Aryl halide, Amine | Palladium or Nickel catalyst with a suitable ligand | Inert atmosphere, base |

Role in the Design and Synthesis of Ligands for Organometallic and Asymmetric Catalysis

The structure of this compound suggests its potential as a precursor for ligands in organometallic chemistry. The nitrogen atom can coordinate to a metal center, and the substituents on the aromatic ring and the nitrogen atom can be modified to tune the steric and electronic properties of the resulting ligand. Such tuning is critical in catalysis, where the ligand plays a crucial role in determining the activity and selectivity of the metal catalyst.

While no specific ligands derived from this compound are documented, the broader class of N-alkylanilines is used in the synthesis of ligands for various catalytic reactions. For example, N-alkylanilines can be incorporated into larger, multidentate ligand frameworks. The development of new catalysts is an active area of research, with a focus on creating more efficient and selective catalytic systems for reactions such as N-alkylation of amines. researchgate.netscribd.com

Exploration in Materials Science for Novel Functional Properties (e.g., based on photoelectric properties of related compounds)

Aniline derivatives are precursors to a wide range of functional materials, including conducting polymers and materials with interesting photophysical properties. The electronic nature of the aniline ring, which can be modulated by substituents, is key to these applications. The photopolymerization of aniline derivatives can lead to the formation of conductive polyaniline. researchgate.net

The photophysical properties of substituted anilines, such as their absorption and emission spectra, are influenced by the nature and position of substituents on the aromatic ring. rsc.org The alkoxy group in this compound, being an electron-donating group, can affect the electronic transitions within the molecule. The photophysical properties of alkoxy-substituted phthalocyanines, for instance, show potential for applications like photodynamic therapy due to their absorption in the red region of the spectrum. nih.gov While direct data on the photoelectric properties of this compound is not available, the study of related alkoxy-substituted anilines provides a basis for exploring its potential in materials science. researchgate.net

| Substituent Type | Effect on Aromatic Ring | Potential Impact on Photophysical Properties |

|---|---|---|

| Electron-donating (e.g., -OR, -NR₂) | Increases electron density | Can lead to red-shifted absorption and emission spectra |

| Electron-withdrawing (e.g., -NO₂, -CN) | Decreases electron density | Can lead to blue-shifted absorption and emission spectra |

Application as Research Reagents and Chemical Probes in Mechanistic Investigations within Chemical Biology (e.g., for elucidating gene expression patterns in non-clinical contexts)

In chemical biology, small molecules are used as probes to investigate biological processes. While there is no specific report of this compound being used as a chemical probe, its structural features are relevant. For instance, aniline derivatives have been studied for their genotoxicity and their ability to form DNA adducts, which can be used to understand mechanisms of toxicity. rsc.org

The general class of aromatic amines has been investigated for its effects on gene expression. rsc.org Such studies can help in identifying potential biomarkers for toxicity and in understanding the molecular mechanisms of action of these compounds. The application of aniline-based compounds in bioimaging is another area of interest, where their fluorescent properties can be harnessed. acs.org

Contributions to Fundamental Structure-Property Relationship Studies in Organic Chemistry

The study of how a molecule's structure influences its physical and chemical properties is a cornerstone of organic chemistry. This compound provides a platform for such studies. The interplay between the N-alkyl group and the p-alkoxy substituent can be systematically investigated.

For example, the steric hindrance provided by the sec-butyl group can be compared with less bulky alkyl groups to understand its impact on reaction rates and equilibria. Similarly, the electron-donating effect of the isopropoxy group can be contrasted with other substituents to probe electronic effects on reactivity and spectral properties. Such structure-activity relationship (SAR) studies are fundamental to rational drug design and the development of new materials. nih.govrsc.org

Q & A

Q. What are the optimal synthetic routes for N-(Butan-2-yl)-4-(propan-2-yloxy)aniline, and how can purity be maximized?

The compound is synthesized via multi-step reactions involving nucleophilic substitution and alkylation. Key steps include:

- Step 1 : Alkylation of 4-hydroxyaniline with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 80°C, 12 h) to yield 4-(propan-2-yloxy)aniline .

- Step 2 : N-alkylation with 2-bromobutane using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in toluene/water, refluxed for 24 h .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate 8:2) or recrystallization from ethanol improves purity (>95%) .

Table 1 : Comparison of Reaction Yields

| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Direct Alkylation | K₂CO₃ | DMF | 65 | 90 | |

| Phase-Transfer Catalysis | TBAB | Toluene | 78 | 95 |

Q. How can the structure of this compound be confirmed experimentally?

- X-ray Crystallography : Use SHELX software for single-crystal structure determination. Crystals are grown via slow evaporation of ethanol, and data collected at 100 K .

- Spectroscopy :

- ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), isopropyl methine (δ 4.5–5.0 ppm), and butyl methyl groups (δ 0.9–1.5 ppm) .

- HRMS : Confirm molecular ion peak (e.g., [M+H]⁺ calculated for C₁₃H₂₁NO: 208.1696) .

Q. What are the preliminary biological screening protocols for this compound?

- Antimicrobial Assay : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, IC₅₀ determination) .

Advanced Research Questions

Q. How do steric effects from the butan-2-yl group influence electrophilic aromatic substitution (EAS) reactivity?

The bulky butan-2-yl group at the N-position creates steric hindrance, directing EAS to the para position of the isopropoxy group. Computational studies (DFT, B3LYP/6-31G*) show:

- Activation Energy : Increased by ~15% compared to unsubstituted analogs due to hindered approach of electrophiles .

- Regioselectivity : Nitration (HNO₃/H₂SO₄) yields 2-nitro derivatives, confirmed by ¹H NMR coupling patterns .

Q. What strategies resolve contradictions in reported binding affinities for this compound?

Discrepancies may arise from assay conditions (e.g., solvent polarity, pH) or protein conformational states. Recommendations:

- Standardized Assays : Use SPR (surface plasmon resonance) with immobilized targets (e.g., kinases) in PBS buffer, pH 7.4 .

- Control Experiments : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay reliability .

Table 2 : Binding Affinity Variability Under Different Conditions

| Target | Assay Type | Kd (nM) | pH | Solvent | Reference |

|---|---|---|---|---|---|

| EGFR Kinase | SPR | 120 | 7.4 | PBS | |

| EGFR Kinase | Fluorescence | 450 | 6.8 | DMSO/H₂O |

Q. What computational methods predict the metabolic pathways of this compound?

- In Silico Tools : Use SwissADME to predict CYP450-mediated oxidation (major site: isopropoxy group) and glucuronidation .

- Metabolite Identification : LC-MS/MS analysis of rat liver microsomes identifies hydroxylated derivatives (m/z 224.1 → 240.1) .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?

- Key Modifications :

- Replace isopropoxy with morpholino (increases solubility; logP reduction from 3.2 to 2.1) .

- Introduce fluorine at the aromatic ring (improves metabolic stability; t₁/₂ increased by 2-fold) .

- Activity Trends : Analogues with electron-withdrawing groups (e.g., -CF₃) show 3× higher antimicrobial activity .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.